Heptabromodiphenyl ether

Description

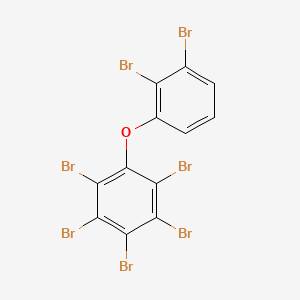

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3-dibromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-2-1-3-5(6(4)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBLNZDNOSSGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

2.6 @ 20 °C | |

| Details | WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994) | |

| Record name | HEPTABROMODIPHENYL ETHERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

446255-20-5, 68928-80-3 | |

| Record name | 2,2',3,3',4,5,6-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, heptabromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl ether, heptabromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,5,6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7XAX4OX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEPTABROMODIPHENYL ETHERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-150 °C (decomposition) | |

| Details | WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994) | |

| Record name | HEPTABROMODIPHENYL ETHERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Distribution of Heptabromodiphenyl Ether

Atmospheric Presence and Transport Mechanisms

Heptabromodiphenyl ethers, particularly congeners such as BDE-183, have been detected in the global atmosphere, indicating their potential for long-range transport. Due to their low vapor pressure, these compounds are expected to exist predominantly in the particulate phase in the ambient atmosphere. acs.org This association with airborne particles allows them to be transported over vast distances before being removed from the atmosphere through wet and dry deposition.

Atmospheric concentrations of BDE-183, a primary constituent of the octaBDE formulation, have been measured in various locations. For instance, a global atmospheric passive sampling study detected BDE-183 in 12% of samples, with concentrations ranging from less than 0.01 to 2.4 picograms per cubic meter (pg/m³). acs.org These findings underscore the widespread, albeit low-level, presence of heptabromodiphenyl ether in the global atmosphere. The transport of these particle-bound contaminants contributes to their deposition in remote environments, far from their original sources.

Aquatic System Distribution: Water, Sediment, and Suspended Particulates

Once deposited from the atmosphere or released through wastewater effluent, heptabromodiphenyl ethers partition within aquatic ecosystems. Due to their hydrophobic nature, they have a strong tendency to adsorb to organic matter and particulates. Consequently, higher concentrations are typically found in sediment and suspended solids rather than in the dissolved phase of the water column.

Sediment serves as a major sink for heptabromodiphenyl ethers in aquatic environments. Studies of sediment cores have provided valuable historical records of their deposition. For example, in sediment cores from the Pearl River Estuary in South China, concentrations of various PBDEs, including heptabromodiphenyl ethers, were found to have increased from the mid-1970s. nih.gov While specific concentration data for this compound in the water column (dissolved and suspended particulates) is limited, the analysis of sediment provides a clear indication of its accumulation in aquatic systems over time. The high affinity of these compounds for particulate matter means that their transport within riverine and marine systems is closely linked to sediment dynamics. researchgate.net

Terrestrial and Waste Matrix Concentrations: Soil and Sewage Sludge

The application of sewage sludge to land and the deposition of atmospheric particles are primary pathways for the contamination of terrestrial environments with this compound. Sewage sludge, in particular, acts as a concentrator of persistent organic pollutants from industrial and domestic wastewater.

Concentrations of PBDEs in sewage sludge can be substantial. For instance, a study of wastewater treatment plants in Canada found total PBDE concentrations in treated biosolids ranging from 420 to 6000 nanograms per gram (ng/g). nih.gov In Turkey, the sum of 26 PBDE congeners in sludge from an industrial wastewater treatment plant reached as high as 2.5 x 10⁷ ng/g dry weight. nih.gov While these studies often report total PBDEs or focus on more abundant congeners, they indicate that sewage sludge is a significant reservoir for these compounds, including heptabromodiphenyl ethers.

In soil, PBDE concentrations can vary widely depending on proximity to sources such as industrial areas or regions where sludge has been applied. A study of agricultural soils in Shanghai, China, found total PBDE concentrations ranging from 129 to 1245 ng/kg, with BDE-209 being the predominant congener. researchgate.net Research in other regions, such as across five Asian countries, has also shown elevated PBDE levels in soils from urban and industrial sites compared to rural and background locations. nih.gov

Concentrations of Polybrominated Diphenyl Ethers (PBDEs) in Sewage Sludge from Various Locations

| Location | Matrix | Concentration Range (ng/g dry weight) | Predominant Congeners | Reference |

|---|---|---|---|---|

| Canada (15 WWTPs) | Treated Biosolids | 420 - 6000 | BDE-209, -99, -47 | nih.gov |

| Turkey (4 WWTPs) | Sewage Sludge (Industrial) | 67 - 2.5 x 10⁷ (Σ26 PBDEs) | Deca-BDE mixture | nih.gov |

| Turkey (4 WWTPs) | Sewage Sludge (Urban) | 300 - 655 (Σ26 PBDEs) | Deca-BDE mixture | nih.gov |

| Italy (8 WWTPs) | Sewage Sludge | 158.3 - 9427 (Total PBDEs) | BDE-209 | researchgate.net |

| UK and Ireland | Sewage Sludge | Mean BDE-209: 5380 - 12,000 | BDE-209 | vliz.be |

Geographic and Temporal Trends in Environmental Detection

The environmental concentrations of this compound and other PBDEs have evolved over time, largely influenced by patterns of production and use, as well as regulatory actions. Analysis of dated sediment cores and long-term monitoring of biota provide insights into these temporal trends.

In many regions, particularly in the northern hemisphere, concentrations of some lower-brominated PBDEs have been observed to be stable or declining following their phase-out. bham.ac.uknoaa.gov However, trends for higher-brominated congeners, including some heptabromodiphenyl ethers, are more varied. For example, a study of Antarctic biota from 2000 to 2014 found increasing concentrations of ∑7PBDEs in fur seal milk, suggesting that these contaminants are still accumulating in remote ecosystems. noaa.govnih.gov

Geographically, the distribution of this compound reflects the global production and use of the c-octaBDE mixture. Higher concentrations are generally found in and around industrialized and urbanized areas. However, due to their persistence and capacity for long-range transport, they are also detected in remote locations like the Arctic and Antarctica. pops.int The continued presence and, in some cases, increasing trends of these compounds in remote areas highlight their global environmental impact.

Congener-Specific Profiling and Isomer Distribution Patterns in Environmental Samples

The congener profile of PBDEs found in environmental samples can provide clues about the original sources and the environmental fate processes that have occurred. While commercial octa-BDE mixtures have a specific congener composition, the profiles observed in air, water, soil, sediment, and biota can differ significantly due to varying environmental transport, partitioning, and degradation pathways for each congener.

In many environmental matrices, congeners other than heptabromodiphenyl ethers, such as BDE-47, BDE-99, and BDE-209 (from penta- and deca-BDE mixtures), are often found to be more abundant. nih.govresearchgate.net However, the presence of specific this compound congeners like BDE-183 is a clear marker for the contribution of the c-octaBDE technical mixture.

The congener patterns in biota can be particularly distinct from those in abiotic media. Aquatic organisms, for example, may exhibit different bioaccumulation potentials for various PBDE congeners. nih.gov Studies on fish have shown species-specific differences in PBDE congener profiles, which may be influenced by metabolic processes such as debromination, where higher-brominated ethers are transformed into lower-brominated ones. nih.gov For instance, the debromination of BDE-183 to hexa-BDE congeners has been observed in common carp. acs.org This biotransformation can alter the congener signature within the food web, leading to different isomer patterns in predators compared to their prey and the surrounding environment.

Bioaccumulation and Trophic Transfer of Heptabromodiphenyl Ether

Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical concentration in an aquatic organism exceeds that in the water as a result of exposure to waterborne chemicals. europa.eu The potential for a substance to bioconcentrate is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at equilibrium. europa.eu

Polybrominated diphenyl ethers are lipophilic, meaning they have a high affinity for fats, which drives their accumulation in the fatty tissues of organisms. ekb.eg Generally, PBDEs with four to six bromine atoms are considered to have a high potential for bioaccumulation. nih.gov For a compound to be considered bioaccumulative, its BCF value is typically greater than 5,000 L/kg. mdpi.com While specific BCF values for individual heptabromodiphenyl ether congeners are not always readily available, studies on related PBDEs indicate a strong potential for bioconcentration. For instance, BCFs for tetrabrominated to hexabrominated diphenyl ethers in marine food webs can range from 17 to 76, highlighting their bioaccumulative nature. nih.gov

Bioaccumulation in Aquatic and Terrestrial Biota

Bioaccumulation is a broader term that includes the uptake of a chemical from all environmental sources, including water, food, and sediment. europa.eu Heptabromodiphenyl ethers have been detected in a wide range of organisms across different ecosystems, indicating their widespread environmental contamination and propensity for accumulation.

In aquatic environments, these compounds adsorb onto particulate matter and settle in sediments, which then act as a persistent source of contamination. ekb.eg Organisms can then accumulate these chemicals from the sediment or through their diet. A study conducted in the Lekki Lagoon, Nigeria, investigated the bioaccumulation of the this compound congener PBDE-183 (2,2',3,4,4',5',6-Heptabromodiphenyl ether) in two fish species. The research found a concentration of 0.02 mg/g in the intestine of the fish species Tilapia zilli. ekb.eg Similarly, studies in the Yangtze River Delta have detected various PBDE congeners, including BDE-183, in numerous aquatic species, with total PBDE concentrations ranging from 2.36 to 85.81 ng/g lipid weight. nih.gov The presence of these compounds has also been confirmed in remote polar marine ecosystems, with total PBDE concentrations in organisms ranging from 0.33–16 ng/g lipid weight in the Arctic and 0.06–31 ng/g lipid weight in Antarctica. acs.org

Terrestrial organisms are also susceptible to bioaccumulation, primarily through dietary intake. For example, a study on the distribution of PBDEs in grassland sheep found concentrations ranging from 33.4 to 167 pg/g dry weight in various tissues and organs. mdpi.com This indicates that these persistent chemicals can enter and move through terrestrial food chains as well.

| Species | Location | Compound | Concentration | Tissue |

| Tilapia zilli | Lekki Lagoon, Nigeria | PBDE-183 | 0.02 mg/g | Intestine |

| Various Aquatic Biota | Yangtze River Delta | ΣPBDEs (incl. BDE-183) | 2.36 - 85.81 ng/g lw | Whole body/muscle |

| Grassland Sheep | Inner Mongolia, China | ΣPBDEs | 33.4 - 167 pg/g dw | Various tissues |

Food-Web Biomagnification and Trophic Level Enrichment

Biomagnification, also known as trophic magnification, is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. epa.gov As predators consume prey containing this compound, the chemical is transferred and accumulates in the predator's tissues, often at a higher concentration.

PBDEs as a group are known to biomagnify in both aquatic and terrestrial food webs. ekb.egnih.gov The extent of biomagnification can be expressed by the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates that the chemical is biomagnifying. Studies have shown that lower-brominated PBDEs, such as BDE-47, tend to biomagnify significantly. nih.govbohrium.com While research specifically on the TMF of this compound is limited, the general principles of PBDE behavior suggest a potential for biomagnification. However, some studies indicate that higher-brominated congeners may have a lower biomagnification potential compared to less-brominated ones, possibly due to lower absorption efficiency or metabolic debromination. researchgate.netnih.gov For example, one study in Lake Michigan found that while BDE-47 and BDE-100 biomagnified, the highly brominated BDE-209 did not. nih.gov The biomagnification potential of this compound likely falls between these extremes and can be influenced by the specific food web structure.

Interspecies and Intraspecies Variability in Bioaccumulation Dynamics

The accumulation of this compound can vary significantly both between different species (interspecies) and among individuals of the same species (intraspecies). This variability is influenced by a range of factors including the species' trophic position, dietary habits, metabolic capabilities, age, sex, and the physicochemical properties of the specific congener. nih.govnih.gov

A clear example of interspecies variability was demonstrated in the study of fish from the Lekki Lagoon, where Tilapia zilli showed significantly higher concentrations of PBDE-183 compared to Synodontis clarias from the same environment. ekb.eg This difference suggests species-specific factors, such as differences in physiology, metabolism, or feeding patterns, play a crucial role in the extent of bioaccumulation. ekb.eg More aquatic species may accumulate higher concentrations than more terrestrial species within the same contaminated area. nih.gov

Intraspecies variability can be driven by factors like age and diet. For instance, as some fish grow, their diet can shift to higher trophic level prey, leading to increased accumulation of contaminants over their lifetime. nih.gov The ability to metabolize and eliminate PBDEs also varies, contributing to different accumulation patterns even within a single species. nih.gov

Lipid Partitioning and Tissue-Specific Distribution

Due to their lipophilic nature, heptabromodiphenyl ethers primarily accumulate in tissues with high lipid content. ekb.egcdc.gov After absorption, these compounds are distributed throughout the body and partition into fatty tissues, where they can be stored for long periods.

The distribution is not uniform across all tissues and organs. Studies on various PBDE congeners have revealed tissue-specific accumulation patterns. For example, in a study on European starlings exposed to BDE-209, muscle concentrations were found to be approximately double those in the liver. nih.gov In common sole, the fish carcass was the main storage site for most PBDEs, followed by skin, muscle, and liver. nih.gov However, some highly brominated congeners like BDE-209 have shown a higher affinity for blood-rich tissues like the liver and viscera, which may be related to their transport via lipoproteins. nih.gov

The distribution of PBDEs in an organism is not solely dictated by the lipid content of the tissue. Other factors, such as blood flow, protein binding, and the presence of specific transport mechanisms, can also influence where these compounds accumulate. mdpi.com For instance, research in sheep suggested that the distribution of PBDEs is affected by both the function of the organ and the physicochemical properties of the different PBDE congeners. mdpi.com

Ecological Impact Assessments and Environmental Risk Characterization for Heptabromodiphenyl Ether

Observed Ecological Effects on Non-Human Organisms

Heptabromodiphenyl ether, along with other polybrominated diphenyl ethers (PBDEs), has been detected in various environmental compartments and biota worldwide. pops.int These compounds are lipophilic, meaning they accumulate in the fatty tissues of organisms, and can biomagnify up the food chain. wordpress.com

Aquatic Ecosystems: In aquatic environments, PBDEs adhere to particles and settle in sediment, which becomes a long-term source of contamination. fishsens.com Organisms at lower trophic levels ingest these particles, initiating the process of bioaccumulation. fishsens.com As larger predators consume smaller organisms, the concentration of these chemicals increases at higher trophic levels. fishsens.com Studies have shown that PBDEs can cause reproductive issues in fish, potentially harming population sizes. fishsens.com For instance, research on the northern leopard frog (Rana pipiens) indicated that exposure to a technical PBDE mixture (DE-71) at environmentally relevant concentrations could disrupt sexual differentiation. researchgate.net

Terrestrial Ecosystems and Avian Species: PBDEs also impact terrestrial food webs. wordpress.com Birds, in particular, have been extensively studied as bioindicators of PBDE contamination. nih.gov Research on various bird species, including the American kestrel (Falco sparverius), has revealed several adverse effects. Exposure to PBDE mixtures has been shown to delay hatching and decrease pipping and hatching success. usgs.govnih.gov Sublethal effects can include altered bone development, changes in liver enzymes, and impacts on the lymphoid and thyroid tissues. nih.gov For example, a study on American kestrel nestlings found that exposure to PBDEs resulted in shrinkage of the spleen, thymus, and bursa of Fabricius, an organ crucial for immune function in birds. wordpress.com

The following table summarizes some of the observed ecological effects of PBDEs, including this compound, on various non-human organisms.

| Organism Group | Observed Effects | Key Findings |

|---|---|---|

| Fish | Reproductive issues, Bioaccumulation | PBDEs can lead to reproductive problems, affecting fish populations. They accumulate in fatty tissues and move up the food chain. fishsens.com |

| Amphibians (Frogs) | Disruption of sexual development | Chronic exposure to a PBDE mixture at low, environmentally relevant concentrations was found to potentially disrupt sexual differentiation in northern leopard frogs. researchgate.net |

| Birds (e.g., American Kestrel) | Reduced hatching success, Developmental effects, Immunotoxicity | Exposure to PBDEs can delay hatching, decrease pipping and hatching success, affect bone growth, and cause histological changes in immune organs like the bursa. wordpress.comusgs.govnih.gov |

| General Wildlife | Bioaccumulation and Biomagnification | As persistent and lipophilic compounds, PBDEs accumulate in organisms and magnify in concentration at higher trophic levels in both aquatic and terrestrial food webs. wordpress.comusgs.gov |

Compliance with Environmental Quality Standards and Criteria

The recognition of the environmental risks posed by this compound has led to the establishment of environmental quality standards and international agreements aimed at controlling its release and presence in the environment.

International Agreements: this compound is listed under the Stockholm Convention on Persistent Organic Pollutants (POPs). pops.intpops.int This convention aims to eliminate or restrict the production and use of POPs. pops.int Specifically, hexabromodiphenyl ether and this compound were listed in Annex A (Elimination) in 2009, with some specific exemptions for recycling articles containing these substances, which are set to expire at the latest in 2030. pops.intbasel.intpops.int

National and Regional Standards: Several countries and regions have established their own environmental quality guidelines for PBDEs.

Canada: Under the Canadian Environmental Protection Act, 1999, Federal Environmental Quality Guidelines (FEQGs) have been developed for various PBDE congeners, including this compound (heptaBDE). These guidelines specify concentration thresholds for different environmental media to protect aquatic life and wildlife consumers of aquatic life. canada.ca

European Union: The EU has also implemented regulations for POPs, including PBDEs. Regulation (EU) 2019/1021 lists tetrabromodiphenyl ether, pentabromodiphenyl ether, hexabromodiphenyl ether, this compound, and decabromodiphenyl ether in Annex I, establishing unintentional trace contaminant (UTC) limit values for their presence in mixtures or articles. europa.eu

The table below outlines some of the environmental quality standards for this compound.

| Jurisdiction/Body | Standard/Guideline | Medium | Value |

|---|---|---|---|

| Canada | Federal Environmental Quality Guideline (FEQG) | Water | 0.00012 µg/L (for the protection of aquatic life) |

| Canada | Federal Environmental Quality Guideline (FEQG) | Sediment | 0.0031 µg/g dw (for the protection of aquatic life) |

| Canada | Federal Environmental Quality Guideline (FEQG) | Fish Tissue | 0.91 µg/g ww (for the protection of wildlife consumers of aquatic life) |

| European Union | Regulation (EU) 2019/1021 | Mixtures/Articles | 500 mg/kg (sum of tetra-, penta-, hexa-, hepta-, and decaBDE as a UTC) |

Note: Values for Canada are based on data for the BDE-183 congener. canada.ca The EU UTC limit is subject to review and phased reductions. europa.eu

Ecological Risk Assessment Methodologies and Outcomes

Ecological risk assessments for PBDEs, including this compound, are complex due to their persistence, bioaccumulative nature, and the fact that they exist as mixtures of different congeners in the environment. canada.canih.gov

Methodologies: A common approach in ecological risk assessment is the risk quotient (RQ) method . canada.ca This involves comparing an Estimated Exposure Value (EEV) to a Predicted No-Effect Concentration (PNEC). An RQ greater than one suggests a potential for adverse effects. The EEV is determined from monitoring data in various environmental compartments, while the PNEC is derived from toxicity studies on sensitive species. canada.ca

Given the complexities, a weight-of-evidence approach is often employed. canada.ca This methodology considers multiple lines of evidence, including:

Persistence in the environment (e.g., long half-lives in soil and sediment). canada.ca

Bioaccumulation and biomagnification factors. canada.ca

Data from laboratory toxicity studies on various organisms.

Field observations of contaminant levels and ecological effects.

Trends in environmental concentrations over time. canada.ca

Outcomes: Ecological risk assessments have consistently identified certain PBDEs as a concern for the environment. epa.gov The primary risks are associated with their ability to bioaccumulate and cause secondary poisoning in wildlife that consume contaminated prey. canada.ca

For this compound and other components of the c-octaBDE mixture, risk assessments have concluded the following:

There is a high risk to the environment due to their persistence, potential for bioaccumulation, and toxicity. dcceew.gov.au

While highly brominated PBDEs like decaBDE are less bioaccumulative, they can break down in the environment to form more persistent and toxic lower-brominated congeners, such as hexa- and heptaBDE. epa.govdcceew.gov.au

Elevated concentrations of some PBDEs in sediments may pose a risk to benthic (bottom-dwelling) organisms. canada.ca

The greatest potential for risk in the Canadian environment was identified as the secondary poisoning of wildlife from consuming prey with elevated concentrations of PBDEs. canada.ca

Source Characterization and Emission Pathways of Heptabromodiphenyl Ether

Primary Release from Commercial Octabromodiphenyl Ether Mixtures

Heptabromodiphenyl ether is not produced or used as a single chemical entity but is a significant component of commercial octabromodiphenyl ether (c-OctaBDE) mixtures. nih.gov These mixtures have been widely used as additive flame retardants in the plastics industry, particularly for polymers in the housings of electronic equipment. nih.govresearchgate.net As an additive flame retardant, it is physically mixed with the polymer rather than chemically bound, making it more susceptible to release into the environment.

The primary release of this compound into the environment occurs during the manufacturing, use, and disposal of products containing these c-OctaBDE mixtures. The composition of these commercial products can vary, but this compound congeners are consistently major constituents. For instance, the c-OctaBDE mixture can contain approximately 40-44% this compound by weight. nih.govaimspress.comacs.org Specific this compound congeners, such as BDE-175 and BDE-183, are prominent components of these technical blends. The Stockholm Convention has recognized the hexa- and this compound components of c-OctaBDE as persistent organic pollutants (POPs) due to their potential for long-range environmental transport and adverse effects. copernicus.org

Table 1: Typical Composition of Commercial Octabromodiphenyl Ether (c-OctaBDE) Mixtures

| PBDE Homolog Group | Congener Examples | Percentage by Weight (%) |

|---|---|---|

| Pentabromodiphenyl ether (PentaBDE) | ≤ 0.5 | |

| Hexabromodiphenyl ether (HexaBDE) | BDE-153 | ≤ 12 |

| This compound (HeptaBDE) | BDE-175, BDE-183 | ≤ 45 |

| Octabromodiphenyl ether (OctaBDE) | BDE-196, BDE-197, BDE-203 | ≤ 33 |

| Nonabromodiphenyl ether (NonaBDE) | BDE-207 | ≤ 10 |

| Decabromodiphenyl ether (DecaBDE) | BDE-209 | ≤ 0.7 |

Diffuse and Secondary Emissions from Products in Use and Waste Streams

Beyond the primary release during manufacturing, this compound is continuously emitted from consumer products throughout their lifecycle and from waste streams. These diffuse and secondary emissions are a significant and ongoing source of environmental contamination.

Migration from Polymeric Materials and Textiles

As an additive flame retardant, this compound is not chemically bonded to the polymer matrix of plastics and textiles. aimspress.com This allows it to migrate to the surface of the material and be released into the surrounding environment through processes like volatilization, leaching, and abrasion. The rate of this migration can be influenced by factors such as temperature, with higher temperatures increasing the emission rates. Studies have shown that textiles treated with brominated flame retardants can emit these compounds even at room temperature. nih.govnih.gov This slow but steady release from the vast number of consumer products in use, such as electronics, furniture, and textiles, contributes to the widespread presence of this compound in indoor and outdoor environments.

Releases from Electronic Waste Management and Recycling Facilities

Electronic waste (e-waste) contains a multitude of hazardous substances, including brominated flame retardants like this compound. researchgate.netmdpi.com E-waste management and recycling facilities, particularly those with informal or rudimentary practices, are significant point sources for the release of these compounds into the environment. researchgate.net During dismantling, shredding, and other mechanical processing of e-waste, dust containing this compound is generated and released into the air and surrounding soil. researchgate.net Both regulated and unregulated e-waste recycling sites have been shown to have elevated concentrations of polybrominated diphenyl ethers (PBDEs) in various environmental media. nih.govpops.int The recycling process itself can also reintroduce these flame retardants into new products made from recycled plastics if they are not effectively removed. oaepublish.com

Atmospheric Transport and Deposition as Dispersal Mechanisms

This compound's physical and chemical properties facilitate its long-range atmospheric transport, leading to its presence in remote ecosystems far from its original sources. Due to its low vapor pressure, this compound is expected to exist predominantly in the particulate phase in the atmosphere. nih.gov These particles can then be transported over long distances by wind currents.

Evidence for the long-range atmospheric transport of PBDEs, including this compound, comes from their detection in the air and sediment of remote regions such as the Arctic and high-altitude mountain areas. researchgate.netospar.orgresearchgate.net The presence of BDE-183, a this compound congener, has been documented in atmospheric samples from remote locations. acs.org The primary removal mechanism for particulate-bound this compound from the atmosphere is through wet and dry deposition, where it is deposited onto soil, water, and vegetation. nih.gov This process of atmospheric transport and deposition is a key dispersal mechanism that contributes to the global distribution of this pollutant.

Remobilization from Contaminated Sediments and Sewage Sludge

Sediments and sewage sludge act as significant environmental sinks for this compound due to its hydrophobic nature and tendency to adsorb to organic matter. nih.gov Wastewater treatment plants (WWTPs) receive PBDEs from various domestic and industrial sources, where these compounds partition from the water phase to the sludge. acs.orgoaepublish.com Consequently, sewage sludge often contains high concentrations of PBDEs, including this compound. nih.govnih.gov

The land application of sewage sludge as a fertilizer can transfer these contaminants to agricultural soils. nih.gov While this compound is expected to be relatively immobile in soil due to its high soil adsorption coefficient, there is potential for remobilization through processes such as soil erosion and bioturbation. nih.gov Furthermore, contaminated sediments in aquatic environments can act as a long-term source of these compounds. Studies have shown that some PBDE congeners in sediments are bioavailable to aquatic organisms, indicating a potential pathway for re-entry into the food web. nih.gov The debromination of higher brominated diphenyl ethers in sediments can also lead to the formation of more bioaccumulative and toxic lower brominated congeners.

Environmental Management and Regulatory Frameworks for Heptabromodiphenyl Ether

International Conventions and Protocols (e.g., Stockholm Convention)

The primary international treaty governing the management of heptabromodiphenyl ether is the Stockholm Convention on Persistent Organic Pollutants (POPs). This global agreement aims to eliminate or restrict the production and use of POPs.

This compound, along with hexabromodiphenyl ether, was listed in Annex A (Elimination) of the Stockholm Convention in 2009. pops.intpops.int This listing obligates Parties to the Convention to take measures to eliminate its production and use. The specific congeners mentioned in the convention are those present in commercial octabromodiphenyl ether (c-octaBDE). pops.intpops.intpops.int

However, the Convention provides a specific exemption for recycling articles that may contain these substances. pops.intpops.intpops.int This exemption also allows for the use and final disposal of articles manufactured from recycled materials that may contain this compound. pops.int This provision was established to manage the vast quantities of products already in circulation that contain these flame retardants. brsmeas.org The exemption is subject to periodic review by the Conference of the Parties and is set to expire no later than 2030. pops.intpops.intpops.int

Table 1: Listing Status of this compound under the Stockholm Convention

| Convention | Chemical Listing | Annex | Status | Specific Exemptions | Expiration of Exemption |

|---|

Data sourced from the Stockholm Convention.

Under the Stockholm Convention, Parties are obligated to prohibit and/or eliminate the production and use of this compound. basel.int For Parties that have registered for the specific exemption, certain conditions apply. They must ensure that the recycling and final disposal of articles containing this compound are carried out in an environmentally sound manner. pops.int This process should not lead to the recovery of the chemical for the purpose of reuse. pops.int

Furthermore, Parties must take steps to prevent the export of articles containing concentrations of this compound that exceed levels permitted for sale, use, or manufacture within their own territory. pops.int Notification to the Secretariat of the intention to use this exemption is also a requirement. pops.int The ultimate goal remains the total elimination of these substances from use and the waste stream. brsmeas.org

Regional and National Regulatory Measures and Policy Implementation

The obligations of the Stockholm Convention are implemented by its Parties through regional and national-level regulations.

Many countries and regions have established strict controls on the import, export, and marketing of this compound and products containing it. In the European Union, for example, Regulation (EU) 2019/1021 on persistent organic pollutants (the POPs Regulation) prohibits the manufacturing, placing on the market, and use of substances listed in the Stockholm Convention, including this compound. europa.eueuropa.eu

National legislation, such as Viet Nam's Law on Environmental Protection 2020, incorporates the requirements of the Stockholm Convention to manage POPs. pops.int In other regions, like North Macedonia, restrictions on the manufacture, sale, and use of flame retardants have been in place for years. pops.int While some articles containing c-octaBDE may still be in use in countries like Canada due to historical use, their manufacture, import, and use are now prohibited. pops.int

A critical aspect of managing this compound is the regulation of its presence in waste. Wastes containing POPs above certain concentration limits must be managed in an environmentally sound manner to prevent their re-entry into the environment.

The EU POPs Regulation sets specific Unintentional Trace Contaminant (UTC) limit values. For the sum of listed PBDEs (including tetra-, penta-, hexa-, hepta-, and decaBDE), the limit in mixtures or articles is 500 mg/kg. europa.eu For individual PBDEs in substances, the limit is 10 mg/kg. europa.eueuropa.eu

Regarding waste, the EU has established progressively lower concentration limits for the sum of these PBDEs. The limit was lowered to 500 mg/kg and is set to be further reduced to 350 mg/kg from December 30, 2025, and to 200 mg/kg from December 30, 2027. europa.eu In some jurisdictions, waste containing PBDEs above a certain threshold, such as 0.25% for pentaBDE in Norway, is classified and must be treated as hazardous waste. pops.intbrsmeas.org

Table 2: EU Concentration Limits for Listed PBDEs (including this compound)

| Matrix | Substance | Concentration Limit | Effective Date |

|---|---|---|---|

| Substances | Individual PBDE | 10 mg/kg europa.eueuropa.eu | - |

| Mixtures or Articles | Sum of listed PBDEs | 500 mg/kg europa.eu | - |

| Waste | Sum of listed PBDEs | 500 mg/kg | As of June 10, 2023 europa.eu |

| Waste | Sum of listed PBDEs | 350 mg/kg | From December 30, 2025 europa.eu |

Data sourced from Regulation (EU) 2019/1021 and its amendments. europa.eu

Environmentally Sound Management Strategies for Wastes Containing this compound

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal works in concert with the Stockholm Convention to ensure the proper management of POPs waste. The Basel Convention has developed technical guidelines on the environmentally sound management (ESM) of wastes consisting of, containing, or contaminated with PBDEs, including this compound. pops.intpops.intbasel.int

These guidelines provide a framework for countries to manage POP-BDE waste safely. basel.int Key strategies include:

Identification and Separation: Developing strategies to identify products and articles in use and wastes containing POP-BDEs is the first step. basel.int This requires inventories and may involve screening and analytical methods. pops.int Waste streams of particular concern include plastics from electronics, such as Acrylonitrile Butadiene Styrene (ABS) used in computer and TV casings, and polyurethane foams from vehicles and furniture. pops.intbasel.int

Destruction and Irreversible Transformation: The guidelines list specific methods for the destruction and irreversible transformation of the POP content in the waste. pops.int This ensures that the hazardous characteristics of the POPs are permanently eliminated.

Best Available Techniques (BAT) and Best Environmental Practices (BEP): Parties are required to use BAT and BEP for the recycling and disposal of articles containing PBDEs. basel.int This minimizes releases of these substances into the environment during waste management operations.

The overarching goal of these strategies is to ensure that wastes containing this compound are managed in a way that protects human health and the environment and prevents the recovery or reuse of the POPs themselves. basel.int

Research and Development of Alternative Flame Retardants

The phase-out and prohibition of this compound, a component of the commercial octabromodiphenyl ether (c-OctaBDE) mixture, under international agreements like the Stockholm Convention, have catalyzed significant research into and development of alternative flame retardants. acs.orgpops.int The primary goal is to identify and implement substitutes that provide the necessary fire safety for products without the adverse environmental and health characteristics of persistent organic pollutants (POPs), such as persistence, bioaccumulation, and toxicity. nih.govepa.gov

The landscape of alternatives is diverse, encompassing both halogenated and non-halogenated compounds. Initial replacements often included other brominated flame retardants (BFRs) that were not yet regulated, or phosphate-based compounds. acs.org However, concerns have been raised that many of these alternatives may share similar properties with the polybrominated diphenyl ethers (PBDEs) they are intended to replace. acs.org

Research efforts have focused on several classes of chemicals as potential alternatives. These can be broadly categorized as additive or reactive. Additive flame retardants are physically mixed with the polymer, whereas reactive ones are chemically bound to the polymer matrix. epa.gov The development of new flame retardants is a complex process, as these chemicals must not only be effective in preventing fires but also be compatible with industrial processes and not compromise the physical properties of the materials they are added to. epa.gov

A significant challenge in this field is the lack of comprehensive toxicological and environmental data for many of the newer alternatives entering the market. acs.org This has led to a situation of "regrettable substitution," where a banned chemical is replaced by another that is later found to be similarly harmful. To address this, initiatives like the U.S. Environmental Protection Agency's (EPA) Design for the Environment (DfE) program have conducted alternatives assessments. epa.gov An assessment for decabromodiphenyl ether (decaBDE), a closely related PBDE, found that no identified functional alternatives were without some level of concern across all human health and environmental endpoints. epa.gov

The table below presents some of the alternative flame retardants that have been researched and used as substitutes for PBDEs like this compound.

Table 1: Examples of Alternative Flame Retardants to PBDEs

| Alternative Compound | Chemical Class | Type |

|---|---|---|

| Tetrabromobisphenol-A (TBBPA) | Brominated Flame Retardant | Reactive/Additive |

| Hexabromocyclododecane (HBCD) | Brominated Flame Retardant | Additive |

| Bis(2,4,6-tribromophenoxy)ethane (BTBPE) | Brominated Flame Retardant | Additive |

| Triphenyl phosphate (TPP) | Organophosphorus Flame Retardant | Additive |

| Resorcinol bis(diphenyl phosphate) (RDP) | Organophosphorus Flame Retardant | Additive |

| Aluminum diethyl phosphinate | Phosphorus-based Flame Retardant | Additive |

| Aluminum trihydroxide (ATH) | Inorganic Flame Retardant | Additive |

Ongoing research continues to focus on developing more environmentally benign alternatives, including polymeric flame retardants, which have a larger molecular size that may reduce their bioavailability, and nanomaterials like nanoclays. epa.gov The overarching goal is to integrate principles of green chemistry into the design of new flame retardants to avoid the POP-like characteristics that led to the regulation of this compound.

Policy Implications for Broader Persistent Organic Pollutants (POPs) Management

The regulation of this compound has significant policy implications for the broader management of Persistent Organic Pollutants (POPs). Its listing in the Stockholm Convention, alongside other PBDEs, underscores the international commitment to eliminate or restrict chemicals that pose a global threat due to their long-range environmental transport and persistence. pops.intpops.int This action sets a precedent for how other chemicals with similar properties are evaluated and managed.

A key policy implication is the shift towards a class-based approach for regulating chemicals. Instead of addressing individual PBDE congeners one by one, regulations are increasingly targeting the entire group. This is evident in policies like the European Union's Regulation (EU) 2019/1021 on POPs, which sets limits for the sum of various PBDEs in substances, mixtures, and articles. europa.eu This approach aims to prevent regrettable substitutions where one banned POP is simply replaced by a structurally similar and equally harmful chemical.

The management of waste streams containing this compound and other POPs presents a major policy challenge. pops.intbrsmeas.org Products manufactured before the bans, such as electronics and furniture, act as long-term reservoirs of these chemicals, releasing them into the environment during use and upon disposal. pops.int Consequently, policies must address the entire lifecycle of products containing POPs. The Stockholm Convention, for instance, mandates that wastes containing POPs are managed in an environmentally sound manner to prevent their recovery, recycling, or reuse in ways that could lead to further contamination. pops.int

This has led to the development of specific waste management regulations. The EU, for example, has established concentration limits for POPs in waste, which determine whether the waste must be treated to destroy the POP content. europa.eu These limits are subject to review and are progressively lowered to enhance environmental protection.

Table 2: Evolving EU Concentration Limits for the Sum of Listed PBDEs in Waste

| Effective Date | Concentration Limit (mg/kg) |

|---|---|

| Prior to Dec 30, 2025 | 500 |

| From Dec 30, 2025 | 350 |

| From Dec 30, 2027 | 200 |

Source: Regulation (EU) 2022/2400 europa.eu

Furthermore, national governments are enacting their own legislation to implement the Stockholm Convention. India, for example, established the Regulation on Persistent Organic Pollutants (POP) Rules in 2018, which specifically prohibits the manufacture, trade, use, import, and export of seven POPs, including this compound. taylorfrancis.com Such national policies are crucial for the effective global phase-out of these hazardous chemicals. The experience with this compound highlights the need for robust international cooperation, comprehensive lifecycle management, and proactive chemical policies to protect human health and the environment from the pervasive threat of POPs.

Q & A

Basic: What analytical methods are recommended for detecting Heptabromodiphenyl ether congeners in environmental samples?

The detection of this compound (HBDE) congeners typically employs gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC-MS/MS). EPA Method 1614 is widely used for quantifying polybrominated diphenyl ethers (PBDEs), including HBDEs, in environmental matrices . Certified reference materials, such as 2,2′,3,4,4′,6,6′-Heptabromodiphenyl ether standard solutions (e.g., BDE-184, CAS 35854-94-5), ensure accuracy and precision in calibration . Isotope dilution techniques with C-labeled analogs (e.g., Wel MBDE-183) are critical for correcting matrix interferences .

Advanced: How can researchers address discrepancies in congener-specific toxicity data for this compound isomers?

Discrepancies arise due to isomer-specific physicochemical properties (e.g., bromination patterns) and analytical challenges in separating congeners like BDE-181 and BDE-184 . To resolve inconsistencies:

- Isomer separation : Use high-resolution GC columns (e.g., DB-5MS) paired with electron capture negative ionization (ECNI) MS for improved isomer differentiation .

- Meta-analysis : Pool data from longitudinal studies to assess dose-response relationships, as demonstrated in epidemiological reviews of BDE-183 and BDE-190 .

- In vitro assays : Compare congener-specific endocrine disruption potentials using reporter gene assays (e.g., ERα and GPR30 activation) .

Basic: What are the primary exposure pathways of this compound in human populations?

Human exposure occurs via:

- Indoor environments : Dust ingestion and inhalation of particulate-bound HBDEs from treated textiles/electronics .

- Dietary intake : Bioaccumulation in fatty tissues of fish and meat .

- Maternal transfer : Placental and lactational exposure, with BDE-183 detected in breast milk at median concentrations of 0.5–2.0 ng/g lipid weight .

Advanced: What methodological approaches are used to study maternal-fetal transfer of this compound?

- Cohort studies : Analyze paired maternal serum, cord blood, and breast milk using LC-MS/MS with solid-phase extraction (SPE) or QuEChERS protocols .

- Isotopic tracing : Administer C-labeled HBDEs to animal models to track placental transfer kinetics .

- Metabolite profiling : Quantify hydroxylated metabolites (e.g., 6-OH-BDE-183) as biomarkers of metabolic activation .

Advanced: How should researchers design experiments to assess the environmental persistence of this compound under varying soil conditions?

- Soil microcosms : Use OECD Guideline 307 to evaluate aerobic/anaerobic degradation rates across soil types (e.g., loam vs. clay) .

- Degradation products : Monitor debromination products (e.g., hexa- and pentabromodiphenyl ethers) via GC-ECD .

- Field validation : Correlate lab data with field measurements from contaminated sites, adjusting for organic carbon content and pH .

Basic: Which regulatory frameworks govern the use of this compound in scientific research?

HBDEs are regulated under the Stockholm Convention (Annex A), prohibiting production except for closed-system laboratory uses . Researchers must obtain permits under national laws (e.g., Japan’s Chemical Substances Control Law) for handling "Type I" substances like BDE-181 and BDE-184 .

Advanced: What strategies are effective in reconciling conflicting data on this compound's half-life in aquatic versus terrestrial ecosystems?

- Compartmental modeling : Apply fugacity models to predict phase-specific partitioning (e.g., water vs. sediment) .

- Isotopic tracers : Use C-labeled HBDEs to track degradation pathways in aquatic mesocosms and soil columns .

- Interlaboratory studies : Harmonize analytical protocols (e.g., EPA 1614) to reduce variability in reported half-lives .

Basic: How do this compound congeners differ in their environmental behavior?

Variations arise from bromine substitution patterns:

- BDE-184 (2,2′,3,4,4′,6,6′-HBDE) : Higher log (7.8) increases bioaccumulation potential in aquatic organisms .

- BDE-190 (2,3,3′,4,4′,5,6-HBDE) : Lower vapor pressure (3.2 × 10 Pa) reduces atmospheric mobility compared to less brominated congeners .

Advanced: What are the challenges in quantifying this compound metabolites in biological matrices, and how can they be mitigated?

- Matrix effects : Use matrix-matched calibration with deuterated surrogates (e.g., C-BDE-209) to correct for ion suppression in MS .

- Metabolite instability : Derivatize hydroxylated metabolites (e.g., 4-OH-BDE-190) with BSTFA for GC-MS analysis .

- Low concentrations : Employ high-resolution MS (HRMS) with detection limits <0.01 ng/g .

Basic: What are the key considerations when selecting internal standards for this compound quantification?

- Structural analogs : Use isomer-specific standards (e.g., BDE-181 for BDE-184 quantification) to account for chromatographic co-elution .

- Isotopic labels : C-labeled HBDEs (e.g., Wel MBDE-183) ensure recovery correction during extraction .

- Concentration ranges : Match internal standard concentrations to analyte levels (e.g., 50 μg/mL in isooctane for environmental samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.